molecular formula C19H15FN6O2S B2868885 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014027-15-6

3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2868885
CAS No.: 1014027-15-6
M. Wt: 410.43
InChI Key: GTJPHBIMHMAQMO-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and chemical biology. The compound features a benzene-sulfonamide group linked to an aminophenyl ring, which is in turn connected to a pyridazine scaffold substituted with a pyrazole ring. This molecular architecture is similar to other documented pyrazolylpyridazine derivatives, which have been shown to form essentially planar molecular structures, a property that can be crucial for intermolecular interactions such as π-π stacking . While specific biological data and established applications for this exact molecule are subjects of ongoing research, its structure suggests potential as a valuable scaffold. The presence of the sulfonamide functional group is often explored in the design of enzyme inhibitors, while the pyrazolylpyridazine core can serve as a central pharmacophore. Related structural analogs have been documented in crystallographic studies, revealing that such molecules can exhibit intermolecular hydrogen bonding and planar stacking interactions, which are key features for binding to biological targets . Researchers may investigate this compound for its potential as a protein kinase inhibitor or as a modular building block in the synthesis of more complex chemical entities. The compound is intended for research purposes only, such as in vitro assay development and structure-activity relationship (SAR) studies. Handling Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2S/c20-14-3-1-4-17(13-14)29(27,28)25-16-7-5-15(6-8-16)22-18-9-10-19(24-23-18)26-12-2-11-21-26/h1-13,25H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJPHBIMHMAQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridazine intermediates, which are then coupled with a fluorobenzenesulfonamide derivative under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol, methanol, or dichloromethane .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Structural Analog: 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

  • Key Difference : Fluorine substitution at the 4-position of the benzene ring instead of the 3-position.
  • No direct bioactivity data are available in the evidence, but positional isomerism often affects pharmacokinetics and potency .

Pyrazolo-Pyrimidine Sulfonamide Derivative

  • Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .
  • Key Differences :
    • Core Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. pyridazine.
    • Substituents : Chromen-4-one and additional fluorophenyl groups.
  • Data :
    • Melting Point: 175–178°C (indicative of crystalline stability).
    • Molecular Weight: 589.1 g/mol (vs. ~442 g/mol for the target compound, assuming similar substituents).
  • Functional Implications: The chromenone moiety may confer enhanced planar rigidity, improving interaction with hydrophobic enzyme pockets.

1,2,4-Oxadiazole-Pyrazole Hybrid

  • Compound : 3-Fluoro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)isonicotinamide .
  • Key Differences :
    • Core Structure : Incorporates a 1,2,4-oxadiazole ring and trifluoromethyl group.
    • Pharmacophore : Isonicotinamide replaces benzenesulfonamide.
  • Impact : The 1,2,4-oxadiazole enhances metabolic stability by resisting hydrolysis, while the trifluoromethyl group increases lipophilicity. The isonicotinamide moiety may shift target specificity compared to sulfonamides .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s pyridazine-pyrazole scaffold is synthetically tractable via Suzuki-Miyaura couplings or nucleophilic aromatic substitution, as demonstrated in analogous syntheses .
  • Metabolic Stability : Pyridazine derivatives often exhibit moderate metabolic stability, but the inclusion of a pyrazole may mitigate oxidative degradation. In contrast, oxadiazole-bearing analogs show superior stability .
  • Target Selectivity : Sulfonamide-based compounds typically target enzymes with zinc-containing active sites (e.g., carbonic anhydrases). Structural variations in the heterocyclic core and substituent positions could modulate selectivity .

Biological Activity

3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a complex structure that includes a pyrazole ring, a pyridazine ring, and a sulfonamide moiety, which contribute to its pharmacological properties.

The molecular formula of this compound is C20H15FN6OC_{20}H_{15}FN_6O, with a molecular weight of 374.4 g/mol. Its structure allows for diverse interactions with biological targets, making it an interesting subject for research in drug discovery.

PropertyValue
Molecular FormulaC20H15FN6OC_{20}H_{15}FN_6O
Molecular Weight374.4 g/mol
CAS Number1019105-27-1

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridazine moieties exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific biological activities associated with 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide are summarized below.

Antitumor Activity

Recent studies have shown that pyrazole derivatives can act as effective antitumor agents. For example, compounds similar to 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide have demonstrated significant inhibitory activity against various cancer cell lines, including those resistant to conventional therapies.

In vitro studies revealed that certain derivatives exhibited IC50 values in the micromolar range against tumor cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, one study reported an IC50 of 49.85 µM for a related pyrazole derivative in A549 cells, indicating potent cytotoxicity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In particular, some studies have highlighted the potential of these compounds to serve as selective COX-II inhibitors, which could be beneficial in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is primarily attributed to its ability to interact with specific protein targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor proliferation and inflammation.
  • Receptor Modulation : It may act as a modulator for various receptors linked to cancer progression and inflammatory pathways.

Case Studies

Several case studies have reported the synthesis and evaluation of pyrazole derivatives similar to this compound:

Case Study 1: Antitumor Effects

A study conducted by Xia et al. synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against A549 cell lines. The most active compound demonstrated significant apoptosis induction and growth inhibition, supporting the potential of such compounds in cancer therapy .

Case Study 2: Anti-inflammatory Properties

Research by Fan et al. focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results indicated that these compounds significantly reduced inflammatory markers and exhibited lower toxicity compared to traditional NSAIDs .

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